Perrhenate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

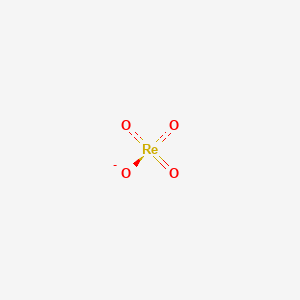

Tetraoxorhenate(1-) is a monovalent inorganic anion and a rhenium oxoanion.

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

Perrhenate compounds are primarily recognized for their catalytic properties in organic reactions.

- Epoxidation Reactions : Recent studies have demonstrated that this compound can act as an effective catalyst for the epoxidation of alkenes using hydrogen peroxide. This process occurs under biphasic conditions, allowing for the recycling of the catalyst and enhancing its efficiency compared to traditional catalysts. The unique ability of this compound to transfer into hydrophobic media significantly boosts its catalytic performance in organic solvents .

- Hydrosilylation and Hydroboration : The this compound anion has been utilized in catalyzing hydrosilylation and hydroboration reactions involving carbonyl compounds and carbon dioxide. These reactions are critical in organic synthesis and have implications for green chemistry practices by providing more sustainable pathways for chemical transformations .

- Methylation Reactions : Catalytic methylation of amines and anilines using this compound has also been reported, showcasing its versatility in facilitating various organic transformations .

Production and Recovery of this compound Compounds

The production of perrhenates, particularly zinc this compound, involves innovative hydrometallurgical processes that enhance the sustainability of rhenium recovery.

- Zinc this compound Production : A study highlighted a method for producing zinc this compound tetrahydrate through a controlled reaction involving rhenium compounds. The crystallographic structure revealed an octahedral configuration, and the compound exhibited favorable thermal properties, making it suitable for various applications .

- Purification Techniques : Efficient methods for purifying ammonium this compound from potassium impurities have been explored. Techniques such as sorption and electrodialysis have shown promise in achieving high purity levels necessary for industrial applications . The sorption method emerged as particularly advantageous due to its simplicity and high yield .

Industrial Uses

Perrhenates are utilized across various industries due to their chemical properties.

- Catalysts in Petroleum Refining : Ammonium this compound is extensively used to synthesize catalysts that improve the octane rating of gasoline. These catalysts play a crucial role in refining processes, enhancing fuel quality while reducing environmental impact .

- Superalloys Manufacturing : Rhenium is a vital component in superalloys used in aerospace applications. Ammonium this compound serves as a precursor material for producing high-purity rhenium metal powder, which is essential for creating durable and heat-resistant alloys .

Case Study 1: Catalytic Epoxidation

Research demonstrated that the use of this compound as a catalyst for alkene epoxidation not only improved reaction yields but also allowed for easy catalyst recovery through back-transfer methods. This approach represents a significant advancement over traditional methods by minimizing waste and enhancing sustainability .

Case Study 2: Zinc this compound Recovery

A systematic investigation into the production of zinc perrhenates revealed that increasing rhenium concentration during precipitation significantly improved recovery rates. This finding emphasizes the importance of optimizing reaction conditions to achieve efficient extraction processes while adhering to sustainable practices .

Eigenschaften

IUPAC Name |

oxido(trioxo)rhenium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4O.Re/q;;;-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWXHJFQOFOBAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Re](=O)(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O4Re- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092105-66-2 |

Source

|

| Record name | Rhenate (Re(OH)O3sup(1-)), (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1092105662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.